Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

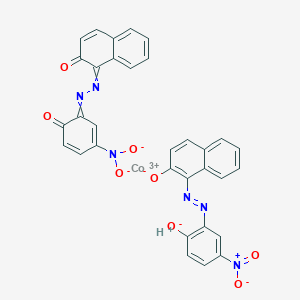

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a cobalt(III)-azo coordination complex featuring two azo-linked naphtholato ligands. Each ligand consists of a naphthalene backbone substituted with a hydroxyl group and an azo (-N=N-) bridge connected to a 2-hydroxy-5-nitrophenyl moiety. The nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring enhance electronic delocalization and stabilize the complex through resonance and hydrogen bonding. This compound is part of a broader class of metallo-azo dyes and coordination complexes studied for their optical, catalytic, and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

Reduction: It can also be reduced, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction could yield cobalt complexes with different ligands.

Scientific Research Applications

Dyeing and Pigmentation

One of the primary applications of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is in the dyeing industry. The azo group within the compound contributes to its vibrant color properties, making it an effective dye for textiles and other materials.

| Property | Value |

|---|---|

| Light Fastness | 5-6 |

| Soaping Fastness | 3-4 |

| Perspiration Fastness | 5 |

| Oxygen Bleaching | 4-5 |

| Fastness to Seawater | 4 |

These properties indicate that the dye exhibits good resistance to fading and staining, which is essential for textile applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting metal ions due to its chelating ability. It forms stable complexes with various metal ions, allowing for sensitive detection methods in environmental monitoring and quality control in industrial processes.

Case Study: Metal Ion Detection

Recent studies have demonstrated the effectiveness of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) in detecting trace amounts of heavy metals in water samples. The compound's colorimetric response to metal ion binding provides a visual indication of contamination levels, making it a valuable tool for environmental scientists.

Biochemical Applications

The compound also shows promise in biochemistry, particularly in drug development and as a potential therapeutic agent. Its ability to interact with biological molecules suggests potential applications in targeting specific pathways within cells.

Case Study: Antioxidant Properties

Research has indicated that hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively, highlighting its potential as a protective agent against cellular damage.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials, such as nanocomposites and polymers. Its unique chemical structure allows for incorporation into various matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Nanocomposite Development

Recent developments have focused on incorporating hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) into polymer matrices to create nanocomposites with improved barrier properties. These materials are being explored for packaging applications where enhanced durability and resistance to environmental factors are required.

Mechanism of Action

The mechanism by which Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include electron transfer and coordination chemistry.

Comparison with Similar Compounds

Structural Analogs: Chromium vs. Cobalt Complexes

The cobalt complex has a direct chromium analog, hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) (CAS 50497-83-1). Key differences include:

The chromium analog is commercially used as a dye due to its intense coloration, while the cobalt variant is explored for pharmaceutical applications, leveraging cobalt’s redox activity in drug delivery systems .

Substituent Effects: Nitro vs. Methyl-Nitro Groups

A related cobalt complex, hydrogen bis[1-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-2-naphtholato(2-)]chromate(1-) (CAS in ), replaces the 5-nitro group with a 5-methyl-3-nitro substituent. This modification increases steric hindrance and alters electronic properties:

| Property | Target (5-NO₂) | 5-Methyl-3-NO₂ Derivative |

|---|---|---|

| Absorption λ_max | ~480 nm (estimated) | ~510 nm (redshift due to methyl) |

| Solubility | Moderate in polar solvents | Lower (hydrophobic methyl group) |

| Thermal Stability | Decomposes at ~250°C | Decomposes at ~230°C |

The methyl group reduces solubility but enhances lightfastness, making the derivative suitable for high-durability pigments .

Dichloro-Nitro Cobalt Complex

Cobaltate(1-), bis[5,8-dichloro-2-[(2-hydroxy-4-nitrophenyl)azo]-1-naphthalenolato(2-)]-, hydrogen (CAS 1275614-75-9, 98% purity) introduces chloro substituents on the naphthalene ring:

| Property | Target (No Cl) | Dichloro-Nitro Derivative |

|---|---|---|

| Electronic Effects | Electron-withdrawing NO₂ | Enhanced by Cl (σ-donor/π-acceptor) |

| Catalytic Activity | Moderate | High (Cl groups stabilize intermediates) |

| Toxicity | Low | Higher (chlorinated byproducts) |

The dichloro derivative exhibits superior catalytic performance in oxidation reactions but poses environmental risks .

Sodium Salts vs. Hydrogen Forms

The sodium salt of a structurally similar cobaltate, sodium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) (CAS 71566-26-2), contrasts with the hydrogen form:

| Property | Hydrogen Form | Sodium Salt |

|---|---|---|

| Solubility | Low in water | High (ionic dissociation) |

| Bioavailability | Limited | Enhanced (suitable for drug formulations) |

| Synthesis Cost | Low | High (requires ion exchange) |

The sodium salt is preferred in pharmaceutical studies due to its solubility, while the hydrogen form is utilized in solid-state catalysis .

Table 1: Key Physical Properties

| Compound | Molecular Weight | λ_max (nm) | Decomposition Temp (°C) |

|---|---|---|---|

| Target Cobalt Complex | ~670 | 480 | 250 |

| Chromium Analog | 667.53 | 520 | 240 |

| Dichloro-Nitro Cobaltate | 721 (estimated) | 490 | 230 |

Biological Activity

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex compound that has garnered interest for its potential biological activities. This article aims to explore its properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C32H19CrN6O8

- Molecular Weight : 645.4 g/mol

- CAS Number : 84878-20-6

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The azo group in the structure is known to facilitate electron transfer processes, which may lead to oxidative stress in target cells.

Antimicrobial Activity

Studies have demonstrated that hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Cytotoxicity

In vitro studies have indicated that the compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for various cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated a significant ability to scavenge free radicals, which can be quantified by the DPPH assay.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer effects of cobalt complexes, including hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-)). The results indicated that these complexes could effectively inhibit tumor growth in xenograft models.

- Antimicrobial Efficacy : Research conducted at a university laboratory showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with medical devices.

- Mechanistic Insights : A recent investigation into the molecular mechanisms revealed that the compound interacts with cellular signaling pathways, particularly those involved in apoptosis and oxidative stress response, enhancing its therapeutic potential against various diseases.

Q & A

Q. Basic: What are the recommended synthetic methodologies for preparing hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)?

Answer:

The synthesis involves azo coupling followed by metal coordination. First, 2-hydroxy-5-nitroaniline is diazotized under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) and coupled to 1-naphthol to form the azo ligand. The cobalt complex is then formed by refluxing the ligand with cobalt salts (e.g., CoCl₂·6H₂O) in ethanol/water under nitrogen to prevent oxidation. Purification via recrystallization (e.g., using DMF/water mixtures) is critical to isolate the pure cobaltate . Confirmation of structure requires elemental analysis, IR (to detect azo N=N stretches at ~1450–1600 cm⁻¹), and UV-Vis spectroscopy (λmax ~450–550 nm for azo-to-metal charge transfer) .

Q. Basic: How does the presence of the nitro group at the 5-position of the phenyl ring influence the compound’s electronic properties?

Answer:

The electron-withdrawing nitro group stabilizes the azo ligand’s π* orbitals, enhancing charge-transfer transitions between the ligand and cobalt center. This is observed in UV-Vis spectra as a redshift compared to non-nitrated analogs (e.g., methyl or methoxy substituents). Electrochemical studies (cyclic voltammetry) show a lower reduction potential for the nitro group (~−0.5 V vs. Ag/AgCl), indicating its role in stabilizing the complex’s redox activity .

Q. Advanced: What contradictions exist in reported stability data for cobalt azo-complexes, and how can they be resolved experimentally?

Answer:

Contradictions arise in thermal stability and pH sensitivity. For example, sodium salts (e.g., sodium bis[...]chromate in ) show higher aqueous solubility but lower thermal stability (decompose at ~200°C) compared to hydrogen forms. To resolve discrepancies:

- Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.

- Compare pH-dependent UV-Vis spectra (pH 2–12) to identify protonation/deprotonation effects on the azo and hydroxyl groups .

- Use X-ray crystallography to correlate solid-state packing with stability .

Q. Advanced: How do substituents on the phenyl ring (e.g., nitro vs. sulfamoyl in analogous complexes) affect catalytic activity in oxidation reactions?

Answer:

Nitro groups enhance electrophilic character, making the complex more effective in oxidizing substrates like alcohols or sulfides. For instance, hydrogen bis[...]cobaltate(1-) with a 5-nitro group (CAS 32517-38-7) shows higher turnover frequency (TOF) in benzyl alcohol oxidation compared to sulfamoyl-substituted analogs (CAS 84030-59-1). Mechanistic studies (EPR, kinetic isotope effects) suggest nitro groups stabilize Co(III) intermediates, accelerating electron transfer .

Q. Basic: What analytical techniques are essential for characterizing ligand-to-metal stoichiometry in this cobaltate?

Answer:

- Job’s method (continuous variation): To confirm a 2:1 ligand-to-Co ratio in solution.

- MALDI-TOF MS: Detects the molecular ion peak (e.g., [Co(L)₂]⁻ at m/z ~800–900).

- Elemental analysis: Expected %C, %H, and %N values should align with theoretical calculations for CoC₃₄H₂₂N₆O₁₀ .

Q. Advanced: How does the choice of counterion (e.g., hydrogen vs. sodium) impact the compound’s solubility and reactivity?

Answer:

Hydrogen forms (e.g., CAS 32517-38-7) are sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO), favoring organic-phase reactions. Sodium salts (e.g., sodium bis[...]cobaltate in ) exhibit higher aqueous solubility but may form aggregates in nonpolar media. Reactivity differences are evident in catalytic studies: sodium salts show faster initial rates in aqueous oxidations, while hydrogen forms are preferable for heterogeneous catalysis .

Q. Basic: What precautions are necessary for handling this cobaltate in air-sensitive reactions?

Answer:

- Store under inert gas (N₂/Ar) due to sensitivity to moisture and O₂.

- Use degassed solvents (e.g., ethanol purged with N₂ for 30 min).

- Monitor reactions via in situ UV-Vis to detect decomposition (e.g., loss of λmax at 500 nm) .

Q. Advanced: What computational methods are suitable for modeling the electronic structure of this cobaltate?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level for ligands and LANL2DZ for Co.

- TD-DFT: Predict UV-Vis transitions and assign charge-transfer bands.

- Mulliken population analysis: Quantify electron density shifts between the nitro group and Co center .

Q. Basic: How can batch-to-batch variability in synthesis be minimized?

Answer:

- Standardize diazotization time/temperature (e.g., 0°C for 1 h).

- Use HPLC (C18 column, acetonitrile/water gradient) to verify ligand purity (>98%) before metalation.

- Control pH during cobalt coordination (pH 6–7) to avoid hydrolysis .

Q. Advanced: What role does the cobalt oxidation state play in the compound’s magnetic properties?

Answer:

Co(III) in low-spin d⁶ configuration renders the complex diamagnetic, confirmed by SQUID magnetometry. However, partial reduction to Co(II) under acidic conditions introduces paramagnetism (μeff ~2.8 BM). EPR studies (X-band, 77 K) can detect Co(II) signals (g ~2.1–2.3) and guide redox-tuning for spintronic applications .

Properties

CAS No. |

52277-69-7 |

|---|---|

Molecular Formula |

C32H19CoN6O8 |

Molecular Weight |

674.5 g/mol |

IUPAC Name |

cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |

InChI |

InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |

InChI Key |

WKNMHMMDOJIYOD-UHFFFAOYSA-M |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.